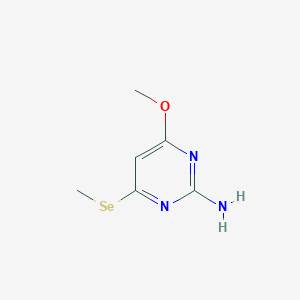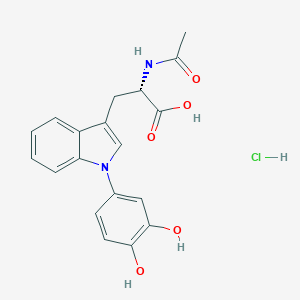
1-(1,2-Hydroquinone)-N-acetyltryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Hydroquinone)-N-acetyltryptophan, also known as HAT, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HAT is a derivative of tryptophan, which is an essential amino acid. HAT has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
1-(1,2-Hydroquinone)-N-acetyltryptophan exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 1-(1,2-Hydroquinone)-N-acetyltryptophan also modulates the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have various biochemical and physiological effects. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to reduce oxidative stress, inflammation, and cell death in various cell types, including neurons and cancer cells. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have a neuroprotective effect by reducing the production of amyloid-beta, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-(1,2-Hydroquinone)-N-acetyltryptophan can be easily synthesized in the lab, and its effects can be studied in various cell types and animal models. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. 1-(1,2-Hydroquinone)-N-acetyltryptophan has a short half-life, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(1,2-Hydroquinone)-N-acetyltryptophan. One direction is to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan to improve its yield and purity. Another direction is to study the pharmacokinetics of 1-(1,2-Hydroquinone)-N-acetyltryptophan and develop strategies to improve its bioavailability. Further research is needed to understand the molecular mechanisms underlying the effects of 1-(1,2-Hydroquinone)-N-acetyltryptophan and its potential use as a therapeutic agent. Additionally, more studies are needed to explore the potential applications of 1-(1,2-Hydroquinone)-N-acetyltryptophan in other areas, such as drug delivery and imaging.
Conclusion:
In conclusion, 1-(1,2-Hydroquinone)-N-acetyltryptophan is a synthetic compound that has gained significant attention due to its potential applications in scientific research. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. 1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. Further research is needed to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan, improve its bioavailability, and explore its potential applications in medicine, biochemistry, and pharmacology.
Synthesemethoden
1-(1,2-Hydroquinone)-N-acetyltryptophan can be synthesized through various methods, including the reaction of N-acetyltryptophan with 1,2-dihydroxybenzene in the presence of a catalyst. Another method involves the reaction of N-acetyltryptophan with 1,2-dibromoethane and sodium methoxide. The yield of 1-(1,2-Hydroquinone)-N-acetyltryptophan can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Hydroquinone)-N-acetyltryptophan has been used in various scientific research studies due to its potential applications in medicine, biochemistry, and pharmacology. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
106078-47-1 |
|---|---|
Produktname |
1-(1,2-Hydroquinone)-N-acetyltryptophan |
Molekularformel |
C19H19ClN2O5 |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[1-(3,4-dihydroxyphenyl)indol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1 |
InChI-Schlüssel |
OZNRUEHBJVKZPR-RSAXXLAASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
Kanonische SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
Andere CAS-Nummern |
106078-47-1 |
Synonyme |
1-(1,2-hydroquinone)-N-acetyltryptophan 1-HATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



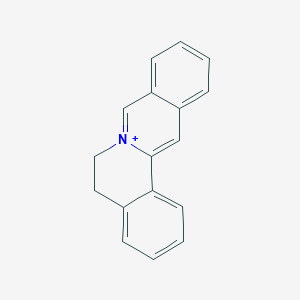
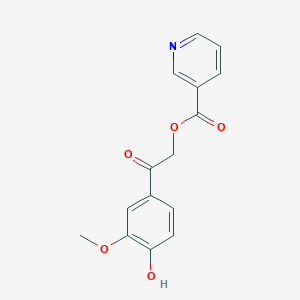

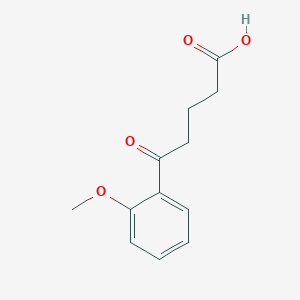
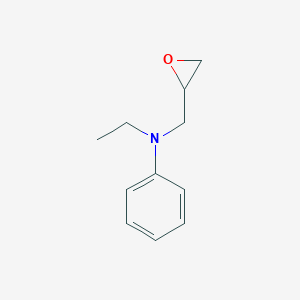
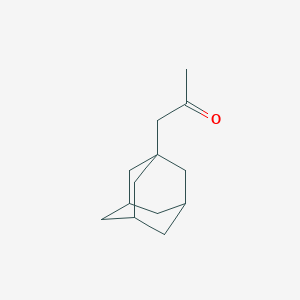

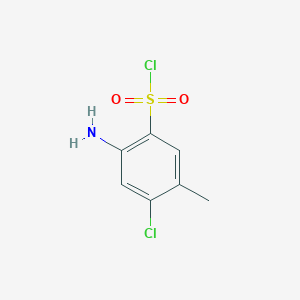
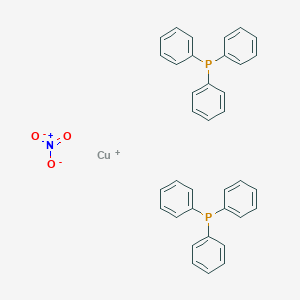
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
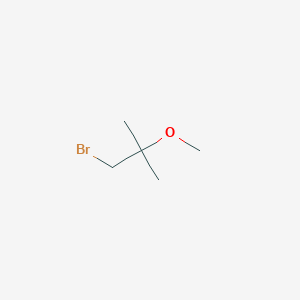
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
